AZ10397767

CXCR2 Antagonism Receptor Binding Structure-Activity Relationship

Standard CXCR2 tool compounds often suffer from CXCR1 cross-reactivity or require invasive daily injections, compromising data reproducibility in long-term oncology studies. AZ10397767 solves this with a distinct thiazolo[4,5-d]pyrimidin-2(3H)-one core. - **High selectivity:** IC50=1 nM (CXCR2); >100-fold vs CXCR1; no CCR2/CCR5 affinity. - **Oral bioavailability:** Enables chronic oral gavage dosing (vs. injections) for in vivo tumor models. - **Functional validation:** Reverses CXCL8-mediated chemoresistance; potentiates 5-FU cytotoxicity (4-fold increase). - **Proven applications:** Prostate/lung cancer, inflammation, neutrophil trafficking (COPD/ALI).

Molecular Formula C15H14ClFN4O2S2
Molecular Weight 400.9 g/mol
Cat. No. B1665884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ10397767
SynonymsAZ-10397767;  AZ 10397767;  AZ10397767.
Molecular FormulaC15H14ClFN4O2S2
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F
InChIInChI=1S/C15H14ClFN4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1
InChIKeyKHTUORKUWBDRBX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one: Potent CXCR2 Antagonist for Oncology and Inflammation Research


The compound 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one, also known as AZ10397767, is a thiazolo[4,5-d]pyrimidin-2(3H)-one derivative that functions as a potent, selective, and orally bioavailable antagonist of the CXC chemokine receptor 2 (CXCR2) . It exhibits an IC50 of 1 nM for CXCR2 in radioligand binding assays and demonstrates >100-fold selectivity over the related CXCR1 receptor . This compound has been extensively characterized in preclinical models of prostate and lung cancer, where it attenuates oxaliplatin-induced NF-κB activation and potentiates chemotherapy-induced apoptosis [1].

CXCR2 pathway inhibition study fit with reported high target engagement
Isoform-selectivity assay context (>100-fold over CXCR1); no detectable CCR2/CCR5 activity
Oral route feasibility for in vivo research models

Why a Generic CXCR2 Antagonist Cannot Replace AZ10397767 in Your Study: Evidence-Based Differentiation for Informed Procurement


The CXCR2 antagonist landscape is chemically and pharmacologically diverse, and AZ10397767 cannot be considered a generic substitute for other agents. Key differentiators include its specific thiazolo[4,5-d]pyrimidin-2(3H)-one core, which confers a unique binding mode and selectivity profile [1]. While some CXCR2 antagonists, such as SB225002, exhibit significant cross-reactivity with CXCR1 or other chemokine receptors, AZ10397767 maintains a high degree of selectivity (pIC50 <7 for CXCR1) . Furthermore, the compound's oral bioavailability and well-documented synergy with specific chemotherapeutic agents (e.g., oxaliplatin, 5-FU, Tomudex) [2] represent a functional profile that is not shared by other CXCR2 antagonists. Substituting AZ10397767 with a less selective or less well-characterized agent could compromise data reproducibility and invalidate cross-study comparisons, particularly in in vivo oncology models where the balance of potency, selectivity, and pharmacokinetics is critical.

Thiazolo[4,5-d]pyrimidin-2(3H)-one core binding mode may not transfer to other chemotypes
Selectivity profile differs from SB225002; CXCR1 cross-reactivity risk varies across tool compounds
Oral bioavailability context is compound-specific; non-oral CXCR2 tool compounds require parenteral route

Quantitative Differentiation of 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one (AZ10397767) Against Key Comparators


Superior Potency for CXCR2: AZ10397767 vs. AZD8309 (Thiazolo[4,5-d]pyrimidin-2(3H)-one Analog)

AZ10397767 demonstrates a 4-fold higher affinity for the human CXCR2 receptor compared to the structurally related thiazolo[4,5-d]pyrimidin-2(3H)-one analog AZD8309. This difference in potency is directly quantifiable in radioligand binding assays .

CXCR2 Binding Affinity (IC50)
Reported
1 nM vs AZD8309 4 nM (4-fold higher affinity)
Supports target-engagement study design; may allow lower working concentrations
Cross-study comparison; radioligand binding conditions may differ
CXCR2 Antagonism Receptor Binding Structure-Activity Relationship Potency

Enhanced CXCR2 Selectivity Profile: AZ10397767 vs. SB225002

AZ10397767 exhibits a pronounced selectivity for CXCR2 over CXCR1, a key differentiator from the commonly used tool compound SB225002. While SB225002 shows ~150-fold selectivity , AZ10397767 demonstrates a >100-fold difference in pIC50 values between the two receptors . More critically, AZ10397767 shows no measurable affinity for the related chemokine receptors CCR2 and CCR5 .

CXCR2 vs CXCR1 Selectivity
Reported
>100-fold selectivity; no measurable CCR2/CCR5 affinity
May support isoform-specific pathway study and cleaner pharmacological profile
Assessed via recombinant receptor binding; SB225002 profile context
CXCR2 Antagonism Receptor Selectivity Off-Target Effects Chemokine Receptors

Potentiation of Chemotherapy: 4-Fold Increase in 5-FU Cytotoxicity in Prostate Cancer Cells

In metastatic prostate cancer (PC3) cells, AZ10397767 significantly potentiates the cytotoxic effects of the chemotherapeutic agent 5-Fluorouracil (5-FU). Co-administration of AZ10397767 resulted in a quantifiable increase in 5-FU's efficacy [1]. This synergy is attributed to the attenuation of CXCL8-mediated survival signaling.

5-FU Cytotoxicity Endpoint
Reported
4-fold increase (5-FU + compound vs 5-FU alone) in PC3 cells
Supports chemotherapy-response modulation study in prostate cancer cell model
In vitro PC3 cell count assay; P value context reported
Prostate Cancer Chemosensitization 5-Fluorouracil Synergy

In Vivo Tumor Growth Inhibition: Reduction of Neutrophil Infiltration and Tumor Burden

The in vivo functional consequence of CXCR2 antagonism by AZ10397767 has been quantified in a lung cancer xenograft model. Treatment with AZ10397767 significantly reduced the infiltration of tumor-promoting neutrophils into the tumor microenvironment, which directly correlated with a measurable delay in tumor growth [1].

Tumor Growth & Neutrophil Infiltration
Reported
Reduced tumor-infiltrating neutrophils and delayed tumor growth in A549 xenograft
Supports tumor microenvironment study endpoint; neutrophil modulation
In vivo mouse xenograft model; statistically significant vs vehicle
In Vivo Efficacy Tumor Immunology Neutrophil Infiltration Lung Cancer

Oral Bioavailability: A Key Advantage Over Non-Oral CXCR2 Tool Compounds

AZ10397767 is orally bioavailable , a critical differentiator from many other CXCR2 tool compounds that require intravenous or intraperitoneal administration. This property facilitates more physiologically relevant, chronic dosing regimens in animal models and reduces experimental variability associated with parenteral injections.

Oral Route Feasibility
Data to verify
Orally bioavailable based on published in vivo studies
Supports oral dosing in research models; simplifies in vivo protocols
Class-level inference; individual PK parameters should be verified
Oral Bioavailability In Vivo Dosing Pharmacokinetics Drug Development

Validated Research Applications for 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one (AZ10397767)


In Vivo Oncology Studies in Immunocompetent or Xenograft Models Requiring Chronic Oral Dosing

For researchers conducting long-term in vivo tumor studies, the oral bioavailability of AZ10397767 is a critical practical advantage . Unlike tool compounds that necessitate daily injections, AZ10397767 can be administered via oral gavage, facilitating less stressful, chronic dosing schedules. This is particularly valuable for studies aiming to evaluate the impact of sustained CXCR2 blockade on tumor growth and the immune microenvironment, as demonstrated in lung cancer models where oral administration led to reduced neutrophil infiltration and delayed tumor progression [1].

Mechanistic Studies Investigating Chemoresistance and Chemosensitization in Prostate Cancer

AZ10397767 is uniquely suited for experiments exploring the nexus between inflammation and chemotherapy resistance. The compound has been quantitatively shown to reverse CXCL8-mediated chemoresistance, specifically increasing the cytotoxicity of 5-FU by 4-fold in prostate cancer cells [2]. Researchers can reliably use AZ10397767 to dissect the role of CXCR2 signaling in conferring resistance to anti-metabolite chemotherapies, making it an essential tool for validating target engagement in this specific context of acquired resistance.

High-Throughput Screening and Cellular Assays Requiring Minimal Off-Target Chemokine Receptor Activity

For screening cascades or detailed signaling studies where a clean pharmacological profile is paramount, AZ10397767 offers a significant advantage. Its demonstrated >100-fold selectivity for CXCR2 over CXCR1 and its lack of affinity for CCR2 and CCR5 minimizes the risk of confounding results from off-target chemokine receptor modulation. This selectivity profile makes it a superior choice for experiments designed to isolate and study CXCR2-specific signaling pathways in complex cellular systems, such as immune cell migration or tumor-stromal interaction assays.

Preclinical Inflammation Research Where Neutrophil Infiltration is a Key Pathological Endpoint

In models of inflammatory disease where neutrophil trafficking is a primary driver of pathology, AZ10397767 serves as a potent and selective tool to validate the CXCR2 axis. Its ability to potently inhibit CXCR2 (IC50 = 1 nM) and reduce neutrophil chemotaxis in vitro and in vivo [1] directly addresses a central mechanism of inflammation. This makes it ideal for studies in acute lung injury, COPD, or other neutrophil-driven conditions where quantifying the reduction in infiltrating neutrophils is a primary experimental readout.

Application
Selection Property
Validation Focus
In vivo tumor microenvironment studies
Oral route feasibility; chronic dosing context
Neutrophil infiltration and tumor growth endpoint
Chemotherapy resistance signaling studies
CXCR2-mediated resistance endpoint context
5-FU cytotoxicity modulation in prostate cancer cells
Isoform-selective CXCR2 pathway assays
Reported >100-fold selectivity over CXCR1; no CCR2/CCR5 activity
Selectivity profile across chemokine receptors
Neutrophil-driven inflammation models
CXCR2-mediated neutrophil migration context
Neutrophil chemotaxis and infiltration endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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